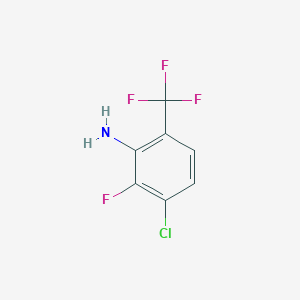
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4ClF4N . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline consists of a benzene ring with a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to it, along with an amino group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and NLO Materials
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, alongside similar compounds, has been examined for its vibrational characteristics using techniques such as Fourier Transform-Infrared and Fourier Transform-Raman. The studies have highlighted the effects of substituent positions on the vibrational spectra and provided insights into hyperconjugation interactions, HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and thermodynamic functions. These investigations contribute to the field of Non-Linear Optical (NLO) materials, where understanding the molecular structure and vibrations is crucial for applications such as high-speed data processing and laser technology (Revathi et al., 2017).
Synthetic Chemistry and Intermediate Synthesis
The compound has been utilized as a key intermediate in various synthetic pathways. For instance, its derivatives, including fluoro-, chloro-, bromo-, and trifluoromethyl-groups, have been synthesized from m-substituted aniline via specific reactions, leading to the production of isatin derivatives, which are significant in pharmaceuticals and material science (Zhenmin, 2008).
Catalysis and Chemical Transformations
In catalysis, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline has been involved as a monodentate transient directing group in Ru(II)-catalyzed intermolecular reactions. These reactions are crucial for the diverse synthesis of chemical scaffolds like quinazoline and fused isoindolinone, highlighting the compound's role in facilitating complex chemical transformations (Wu et al., 2021).
Role in Novel Pesticide Synthesis
The compound's derivatives have been employed in the synthesis of novel pesticides, such as bistrifluron. This involves a series of reactions including nitration, reduction, and chlorination processes, showcasing the compound's potential in developing new agrochemicals with high efficacy and specificity (An-chan, 2015).
Understanding Molecular Interactions
In-depth studies have been conducted to characterize the electronic features of intermolecular interactions involving the compound. In situ cryo-crystallization studies have been instrumental in understanding the nature, energetics, and topological properties of compounds based on 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, particularly in the solid state. These studies shed light on the complex interactions and stability of the compound under various conditions, which is valuable for its applications in material science and pharmaceuticals (Mondal et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 2-Fluoro-6-(trifluoromethyl)aniline, indicates that it is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid exposure, use personal protective equipment, and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDSWEWAMCTWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)
![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
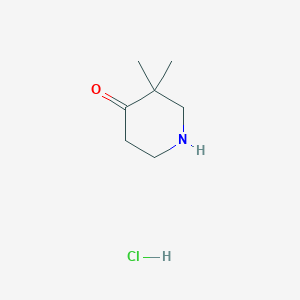

![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
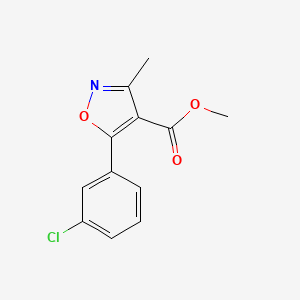
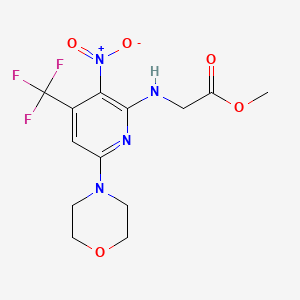
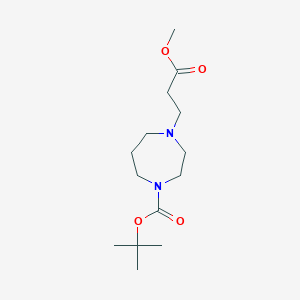
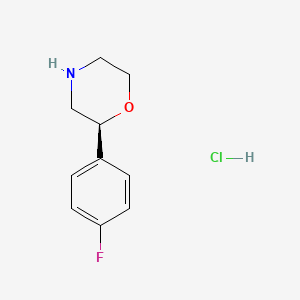
![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)
![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)
![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)